N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a small-molecule compound featuring a pyrimidine-imidazole core with a 4-chlorobenzyl substituent and a dimethylamino group at the pyrimidine’s 6-position. Its molecular formula is C₁₈H₁₈ClN₅O, and its molecular weight is 363.83 g/mol. The compound’s structural uniqueness lies in its dual heterocyclic system, which is hypothesized to enhance binding affinity to kinase targets, particularly those implicated in cancer and inflammatory pathways .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-23(2)15-7-16(21-10-20-15)24-9-14(22-11-24)17(25)19-8-12-3-5-13(18)6-4-12/h3-7,9-11H,8H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVCSQSVBXZCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, also known by its CAS number 1251678-42-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C₁₇H₁₇ClN₆O, with a molecular weight of 356.8 g/mol. The compound features a complex structure that includes an imidazole ring and a pyrimidine moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClN₆O |
| Molecular Weight | 356.8 g/mol |
| CAS Number | 1251678-42-8 |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, which may include compounds similar to this compound. For instance, research indicates that certain analogs exhibit significant inhibitory activity against COX enzymes, which are crucial in the inflammatory process. In one study, several derivatives showed IC₅₀ values for COX-1 and COX-2 inhibition ranging from 19.45 μM to 42.1 μM, suggesting that modifications in the structure can enhance anti-inflammatory potency .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Similar nitrogenous heterocycles have demonstrated efficacy against various bacterial strains, including resistant strains. For example, benzimidazole derivatives have shown broad-spectrum antibacterial effects, indicating that modifications to the imidazole structure could yield compounds with significant antimicrobial properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that substituents on the pyrimidine and imidazole rings can significantly affect biological activity. Electron-donating groups tend to enhance anti-inflammatory effects, while certain substitutions can improve antimicrobial potency .
Key Findings on SAR
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance anti-inflammatory effects |
| Halogen substitutions | Improve antimicrobial potency |
In Vivo Studies
In vivo assessments of similar compounds have demonstrated promising results in reducing inflammation in animal models. For example, studies utilizing carrageenan-induced paw edema models showed significant reductions in edema when treated with pyrimidine derivatives comparable to this compound. These results were comparable to established anti-inflammatory drugs like indomethacin .
Clinical Implications
The potential therapeutic applications of this compound extend beyond anti-inflammatory and antimicrobial activities. Its unique structural features suggest possible roles in treating various conditions, including cancer and autoimmune diseases. Further clinical investigations are warranted to explore these possibilities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and available pharmacological data.
Core Structure Analogues
2.1.1. N-(3-fluoro-4-methoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
- Key Differences: Aryl Substituent: Replaces the 4-chlorophenylmethyl group with a 3-fluoro-4-methoxyphenyl moiety. Molecular Weight: 377.38 g/mol (vs. 363.83 g/mol for the parent compound) .
2.1.2. N-(3-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
- Key Differences: Pyrimidine Substituent: Piperidin-1-yl replaces dimethylamino at the pyrimidine’s 6-position. Molecular Weight: 378.43 g/mol .
Substituent-Driven Variations
2.2.1. N-(2,4-dimethoxyphenyl)-1-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
- Key Differences :
2.2.2. N-(5-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
- Key Differences: Core Structure: Replaces the pyrimidine-imidazole system with a dihydroimidazole scaffold. Molecular Weight: 253.73 g/mol .
Data Table: Comparative Analysis of Analogues
Research Findings and Implications
- Structural-Activity Relationships (SAR): The 4-chlorophenylmethyl group in the parent compound likely contributes to hydrophobic interactions in kinase binding pockets, while the dimethylamino pyrimidine may facilitate hydrogen bonding . Substitution with bulkier amines (e.g., piperidin-1-yl) reduces solubility but improves target selectivity, as seen in analogues from and .
- Limitations: No direct comparative IC₅₀ or binding affinity data are available in the provided evidence, limiting mechanistic conclusions. Synthetic accessibility varies; analogues with complex substituents (e.g., 3-methylpiperidin-1-yl) may require multi-step synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
